N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine
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Overview
Description
N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an azetidine ring, a pyrimidine ring, and an ethoxybenzoyl group, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the ring-opening polymerization of aziridines, followed by functionalization to introduce the ethoxybenzoyl and pyrimidine groups . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and consistency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds and studying their interactions with biological targets.
Industry: It finds applications in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine: This compound shares a similar structure but features a pyridazine ring instead of a pyrimidine ring.
N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine: Another similar compound with slight variations in the ring structure.
Uniqueness
N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine stands out due to its unique combination of the azetidine and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2-ethoxyphenyl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-2-22-14-6-4-3-5-13(14)16(21)20-9-12(10-20)19-15-7-8-17-11-18-15/h3-8,11-12H,2,9-10H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVLSHJKTHNJNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CC(C2)NC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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